![molecular formula C23H21N5O3S B2450426 N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide CAS No. 571151-91-2](/img/structure/B2450426.png)
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide” is a complex organic compound . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound is used in various pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of similar compounds involves the chemoselective Michael reaction of acrylic acid with the parent substrate . The parent thione is produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline ring, a sulfonylamino group, and an acetamide group .Applications De Recherche Scientifique
Antimalarial Activity
- Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis of quinoxaline derivatives, similar in structure to N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide, demonstrating significant antimalarial properties. These compounds showed high activity against Plasmodium berghei in mice and exhibited promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).
Potential in COVID-19 Research
- Theoretical Investigation for COVID-19 Drug : Fahim and Ismael (2021) conducted a study involving the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives. They evaluated their in vitro antimalarial activity and potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Cancer Research
- Efficacy on Cancer Cell Viability : El Rayes et al. (2022) studied 27 new quinoxaline derivatives, including structures similar to the compound . They found that some of these compounds showed inhibitory action on cancer cells, highlighting their potential in cancer research (El Rayes et al., 2022).
Neuroprotective Properties
- Neuroprotection in Cerebral Ischemia : Sheardown et al. (1990) discovered that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxalinedione antagonist and structurally similar to the compound of interest, exhibits neuroprotective properties in global ischemia (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Activity
- Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) synthesized a series of quinoxaline-based oxadiazoles with significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates the potential of quinoxaline derivatives in treating various microbial and protozoal infections (Patel et al., 2017).
In Silico Modeling and Synthesis
- Graph Theoretical Analysis and Synthesis : Saravanan et al. (2017) conducted a study involving the synthesis of novel quinoxaline Schiff bases, incorporating graph theoretical analysis for drug target identification. This highlights the application of quinoxaline derivatives in developing new antimicrobial and anti-TB agents (Saravanan et al., 2017).
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been known to interact with a variety of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular functions .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxaline derivatives .
Propriétés
IUPAC Name |
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-6-5-7-19(14-15)32(30,31)28-23-22(26-20-8-3-4-9-21(20)27-23)25-18-12-10-17(11-13-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVTHFQFDLIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

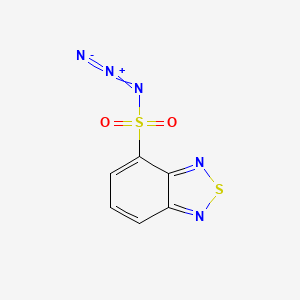
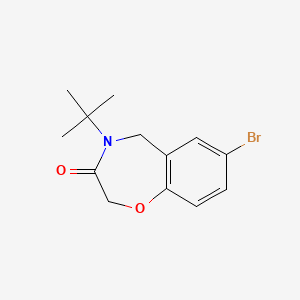
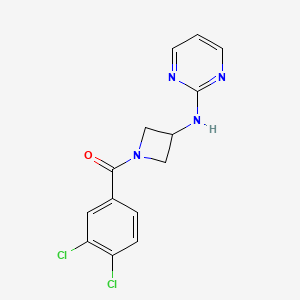
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)
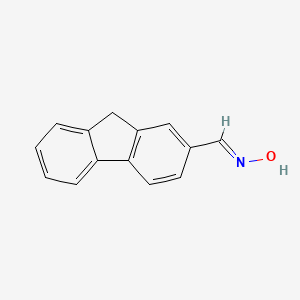

![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)
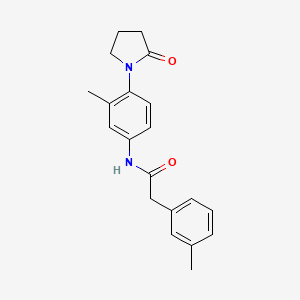
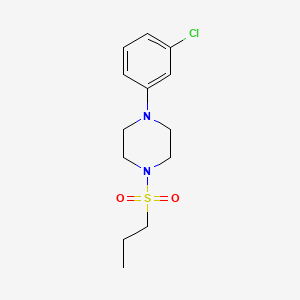
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)
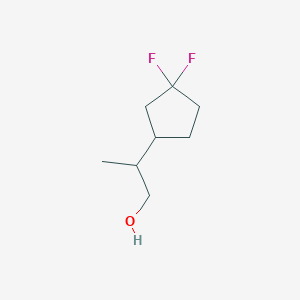
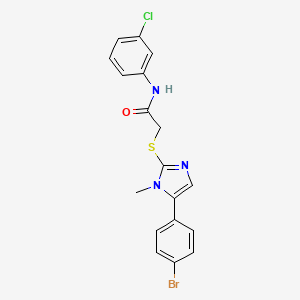
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)